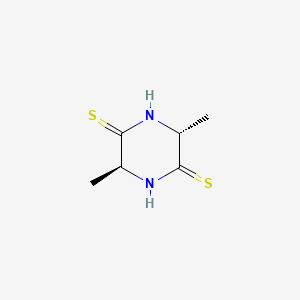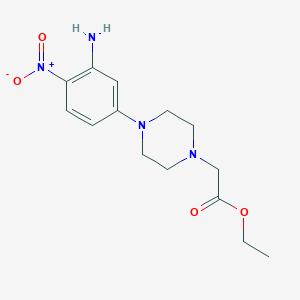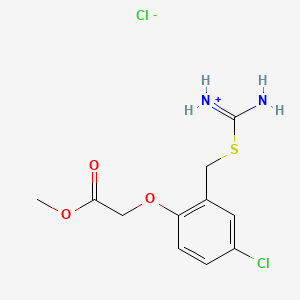![molecular formula C17H16O5 B15342535 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is an organic compound with a complex structure that includes both hydroxy and methoxymethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of a hydroxyphenyl compound with a methoxymethoxy reagent under controlled conditions to introduce the methoxymethoxy groups. This is followed by a series of condensation reactions to form the final dione structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the compound in its desired form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
- 2’,4’-Bis(methoxymethoxy)-6’-hydroxyacetophenone
Uniqueness
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-11-22-13-7-8-14(16(19)9-13)17(20)10-15(18)12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3 |
Clé InChI |
PZXJQFFXJFXQCP-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


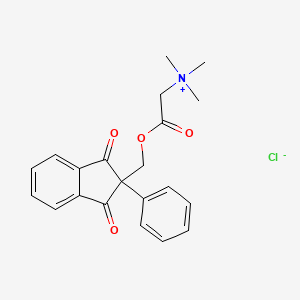
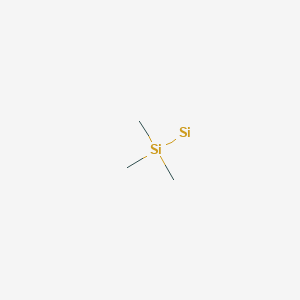

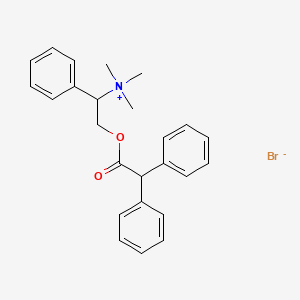
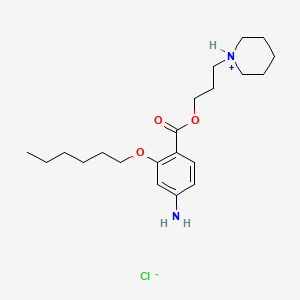
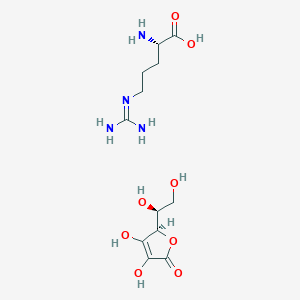
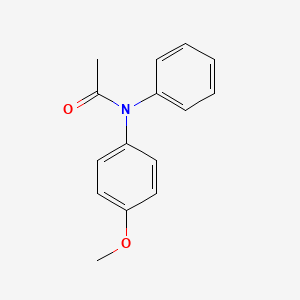
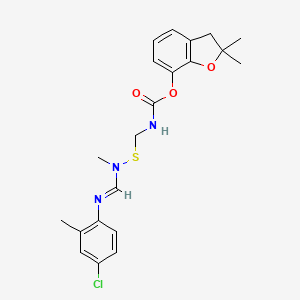
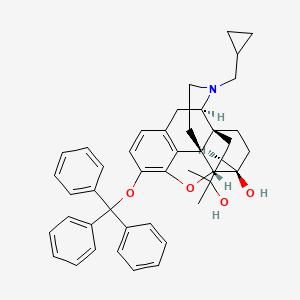
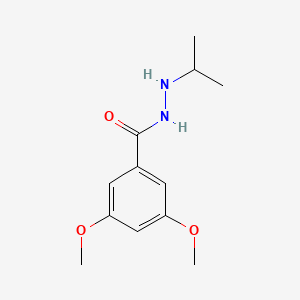
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
